2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
Overview
Description
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted with a carboxylic acid group and an indole moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Nevertheless, indole derivatives are known to interact with their targets, causing changes that result in a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can produce diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-indole with furan-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted indole derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
- 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-4-carboxylic acid
- 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-5-carboxylic acid
Uniqueness
The unique combination of the indole and furan moieties in 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-14-12(15(17)18)6-7-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMQRJZNYBCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=C(C=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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